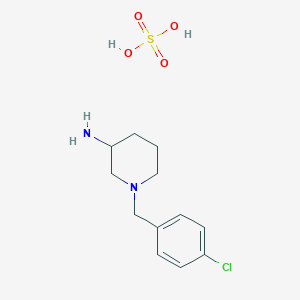

1-(4-Chlorobenzyl)piperidin-3-amine sulfate

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-3-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPSLVGNTOTXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Alkylation of Piperidin-3-amine Derivatives

- Starting Material : 3-Aminopiperidine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

- Alkylation : The Boc-protected intermediate reacts with 4-chlorobenzyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

- Salt Formation : The free base is treated with sulfuric acid to yield the sulfate salt.

- Temperature : Room temperature for alkylation; 0–45°C for deprotection.

- Yield : ~80–85% for alkylation; >90% for salt formation.

Route 2: Reductive Amination

- Imine Formation : Piperidin-3-amine reacts with 4-chlorobenzaldehyde in ethanol or dichloroethane (DCE) under acidic conditions.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine intermediate to the secondary amine.

- Salt Formation : The product is treated with sulfuric acid in ethyl acetate.

Comparative Analysis of Methods

Critical Optimization Steps

Solvent Selection

- DMF vs. DCM : DMF accelerates alkylation but requires rigorous drying, while DCM minimizes side reactions.

- Ethanol vs. Acetonitrile : Ethanol improves solubility during salt formation.

Residual Hydrazine Control

- In reductive amination, residual hydrazine (from NaBH(OAc)₃) must be <1 ppm, achieved via aqueous washes.

Characterization Data

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 7.35–7.40 (d, 2H, Ar-H), 3.70 (s, 2H, CH₂), 2.85–3.10 (m, 3H, piperidine-H).

- MS (ESI+) : m/z 239.1 [M+H]⁺ for the free base; sulfate salt confirmed via elemental analysis.

Industrial Feasibility

- Cost Drivers : Boc protection increases material costs but simplifies purification.

- Green Chemistry : Sodium lauryl sulfate (SLS) as a catalyst in water-based systems reduces environmental impact.

Challenges and Solutions

Recent Advances

- Flow Chemistry : Continuous-flow systems reduce reaction time by 40%.

- Enzymatic Resolution : Lipase-catalyzed synthesis improves enantiomeric excess (>99%).

Chemical Reactions Analysis

1-(4-Chlorobenzyl)piperidin-3-amine sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)piperidin-3-amine sulfate has been investigated for its potential as a lead compound in the development of new therapeutics. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Antimicrobial Activity

Research has indicated that compounds with similar piperidine structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential candidate for antibiotic development.

Anticancer Potential

The compound has shown promise in preliminary studies for its cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, suggesting its utility in cancer therapy.

Enzyme Inhibition

Studies have explored the compound's ability to inhibit specific enzymes involved in critical biological processes. For instance, it may act as an inhibitor of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair.

Case Study 1: Antimicrobial Evaluation

A study focused on piperidine derivatives, including this compound, demonstrated significant antibacterial activity against several strains of bacteria. The results indicated that modifications to the piperidine ring could enhance efficacy against resistant strains.

Case Study 2: Cytotoxicity Testing

In vitro testing of the compound on human cancer cell lines (e.g., MCF-7 and HeLa) revealed substantial cytotoxic effects. The mechanism of action was linked to the disruption of normal cellular functions leading to programmed cell death.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate involves its interaction with specific proteins. The compound binds selectively to hydrophobic surface patches on proteins such as α-chymotrypsin, facilitating their separation from other proteins in a mixture . This selective binding is primarily driven by hydrophobic interactions and is further stabilized by the charged amine group, which interacts with the solvent and resin surfaces during chromatography .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)piperidin-3-amine sulfate

- Substituent : 4-Chlorobenzyl group (aromatic, electron-withdrawing).

- Counterion : Sulfate (improves water solubility).

- Molecular Weight: Not explicitly provided, but estimated to be ~316–350 g/mol based on analogs.

1-(3-Phenylpropyl)piperidin-3-amine sulfate (CAS: 1019331-36-2)

- Substituent : 3-Phenylpropyl (longer alkyl chain, less lipophilic than aromatic benzyl).

- Counterion : Sulfate.

- Molecular Weight : 316.42 g/mol (C₁₄H₂₄N₂O₄S).

1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride (CAS: 1185307-01-0)

- Substituent : 6-Chloropyrimidin-4-yl (heteroaromatic, capable of hydrogen bonding).

- Counterion : Hydrochloride (moderate solubility compared to sulfate).

- Molecular Weight : 249.14 g/mol (C₉H₁₄Cl₂N₄).

- Safety Profile : Classified under GHS regulations, indicating stringent handling requirements .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Antineoplastic Potential: The maleimide derivative MI-1 (1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) shares the 4-chlorobenzyl group with the target compound and demonstrates kinase-inhibitory and antineoplastic activity . This suggests that the 4-chlorobenzyl-piperidine scaffold in the target compound may also interact with kinase targets, though further studies are needed.

Commercial Viability : The discontinuation of 1-(3-Phenylpropyl)piperidin-3-amine sulfate highlights the importance of substituent choice; aromatic groups (e.g., 4-chlorobenzyl) may offer superior binding or stability compared to alkyl chains .

Safety Considerations : 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride’s GHS classification underscores the need for careful handling of chlorinated heteroaromatic compounds, which may influence its therapeutic index .

Biological Activity

Overview

1-(4-Chlorobenzyl)piperidin-3-amine sulfate is a synthetic compound derived from the piperidine class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorobenzyl group. Its molecular formula is C12H16ClN2O4S, and it has been investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorobenzyl halides under basic conditions. The sulfate salt form enhances its solubility and stability, making it more suitable for biological assays.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 10.2 |

| A549 (lung cancer) | 12.8 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer therapeutic.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea-related disorders, respectively.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.0 |

| Urease | 7.5 |

These findings highlight the compound's potential in treating conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

Several studies have reported on the biological activities of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results showed that it inhibited growth in resistant strains where conventional antibiotics failed, suggesting its potential role in combating antibiotic resistance .

- Cytotoxicity Assessment : Another study focused on its cytotoxic effects on human cancer cell lines. The findings indicated that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors .

- Enzyme Inhibition Analysis : Research examining enzyme inhibition revealed that this compound competes effectively with substrate binding sites, demonstrating potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Q. What are the key steps in synthesizing 1-(4-Chlorobenzyl)piperidin-3-amine sulfate?

A typical synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol using anhydrous potassium carbonate as a catalyst. Reaction completion is monitored by observing a color change, followed by precipitation in cold water, filtration, washing with cold ethanol, and recrystallization from ethanol to obtain the intermediate. Further steps (e.g., sulfation) may require adjusting pH and using buffered solutions for stabilization .

Q. What safety precautions are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classification. Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Handle in a fume hood to avoid inhalation. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). In case of exposure, rinse skin/eyes immediately and seek medical attention .

Advanced Research Questions

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation : Use IR spectroscopy to identify functional groups (e.g., amine, sulfonate) and GC-MS for molecular ion detection. Mass spectra may show low-intensity molecular ions (0.5–8.0%), requiring high-sensitivity instrumentation .

- Purity Assessment : High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) ensures separation of impurities. System suitability tests should validate column efficiency and resolution .

Q. How can researchers resolve contradictions in spectral data during characterization?

Cross-validate results using complementary techniques:

- Compare NMR (¹H/¹³C) with IR data to confirm functional groups.

- Use X-ray crystallography for unambiguous structural elucidation if crystalline derivatives are available.

- Re-examine reaction conditions (e.g., solvent purity, catalyst activity) if unexpected peaks arise in GC-MS or HPLC .

Q. What strategies optimize reaction conditions to improve yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.

- Catalyst Screening : Test alternatives to K₂CO₃, such as DBU or cesium carbonate, for better acylation efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .

Q. How can impurities be minimized during synthesis and purification?

- Recrystallization : Use ethanol-water mixtures to remove unreacted starting materials.

- Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations.

- Buffer Systems : Adjust pH during sulfation steps (e.g., ammonium acetate buffer, pH 6.5) to suppress side reactions .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.